Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 832090-49-0
VCID: VC17325823
InChI: InChI=1S/C10H14N2O2/c1-5-8-9(10(13)14-4)6(2)11-7(3)12-8/h5H2,1-4H3
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate

CAS No.: 832090-49-0

Cat. No.: VC17325823

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate - 832090-49-0

Specification

CAS No. 832090-49-0
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-5-8-9(10(13)14-4)6(2)11-7(3)12-8/h5H2,1-4H3
Standard InChI Key QUTCCFHUMATBDF-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=NC(=C1C(=O)OC)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrimidine ring substituted with a methyl ester at position 5, an ethyl group at position 4, and methyl groups at positions 2 and 6. This substitution pattern influences electronic distribution and steric effects, which are critical for intermolecular interactions.

Molecular Formula: C11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2
Molecular Weight: 208.26 g/mol (calculated based on analogous structures ).
IUPAC Name: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate.

Spectroscopic and Computational Data

While experimental spectral data for this compound are unavailable, analogs such as ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (PubChem CID: 14639215) provide reference points. For instance:

  • IR Spectroscopy: Expected C=O stretch at ~1700 cm⁻¹ (ester group) and C-N stretches at ~1600 cm⁻¹ .

  • NMR: Methyl groups at positions 2 and 6 would resonate near δ 2.5 ppm (¹H), while the ethyl group’s protons would appear as a quartet near δ 1.3 ppm .

Synthesis and Manufacturing Processes

Synthetic Routes

Pyrimidine derivatives are typically synthesized via cyclocondensation or Biginelli reactions. For methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate, a plausible route involves:

  • Cyclocondensation: Reacting ethyl acetoacetate with urea and acetaldehyde under acidic conditions to form the pyrimidine ring.

  • Esterification: Subsequent methylation of the carboxylic acid intermediate using methanol and a catalyst like sulfuric acid.

Reaction Scheme:

CH3COCH2COOEt+NH2CONH2+CH3CHOHClPyrimidine intermediateCH3OHMethyl ester\text{CH}_3\text{COCH}_2\text{COOEt} + \text{NH}_2\text{CONH}_2 + \text{CH}_3\text{CHO} \xrightarrow{\text{HCl}} \text{Pyrimidine intermediate} \xrightarrow{\text{CH}_3\text{OH}} \text{Methyl ester}

Industrial Scalability

Industrial production would optimize solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and purification via recrystallization or column chromatography . Yield improvements could involve catalytic methods or flow chemistry.

Physicochemical Properties

Thermodynamic and Physical Parameters

Based on analogs like 4-ethyl-2,6-difluorophenol (density: 1.2 g/cm³, boiling point: 167°C) , the following estimates are proposed:

PropertyValue (Estimated)
Density1.15–1.25 g/cm³
Boiling Point180–200°C
LogP (Partition Coefficient)2.5–3.0
Solubility in WaterLow (<1 mg/mL)

Crystallographic Behavior

Co-crystallization tendencies observed in ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate suggest that the methyl ester variant may form hydrogen-bonded networks, influencing solid-state stability.

Future Research Directions

  • Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis).

  • Biological Screening: Test against viral proteases or cancer cell lines.

  • Material Characterization: Investigate thermal stability and crystallinity for industrial applications.

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